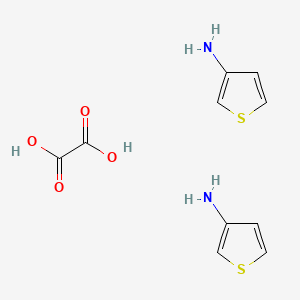

3-Thiophenamine oxalate

Description

BenchChem offers high-quality 3-Thiophenamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiophenamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSJKTMSLPEDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Thiophenamine Oxalate in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 3-Thiophenamine Oxalate

3-Thiophenamine, and by extension its stable oxalate salt, represents a critical building block for researchers, scientists, and drug development professionals. The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to modulate biological activity.[1] The incorporation of a thiophene nucleus can significantly alter a molecule's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions due to the presence of the sulfur heteroatom.[2]

However, simple amines like 3-thiophenamine are often prone to oxidation and degradation, presenting challenges in storage, handling, and purification. The formation of a crystalline oxalate salt is a widely employed and effective strategy to overcome these stability issues. The salt formation process protonates the basic amine group with oxalic acid, resulting in a stable, solid material that is easier to handle, weigh, and store over long periods. This guide provides a comprehensive overview of the known physical and chemical properties of 3-thiophenamine oxalate, offers detailed experimental protocols for its synthesis and characterization, and explains the scientific rationale behind these methodologies.

Physicochemical Properties

The reliable characterization of a pharmaceutical intermediate is paramount. While extensive peer-reviewed data for 3-thiophenamine oxalate is limited, a consolidation of supplier data and computational predictions provides a solid foundation.

Table 1: Summary of Physicochemical Data for 3-Thiophenamine Oxalate

| Property | Value | Source(s) |

| IUPAC Name | oxalic acid;thiophen-3-amine | [3] |

| Synonyms | 3-Aminothiophene oxalate, 3-Thiophenamine oxalate | [1] |

| CAS Number | 861965-63-1; 478149-05-2 | [1][3] |

| Molecular Formula | C₆H₇NO₄S | [1] |

| Molecular Weight | 189.19 g/mol | [3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | Data not reliably available. | |

| Solubility | Generally expected to have low solubility in water and non-polar organic solvents; potentially soluble in polar protic solvents like methanol or ethanol.[5] | |

| Storage | 2-8°C, sealed in a dry, dark environment under an inert atmosphere. | [6] |

Expert Insights on Physical Properties:

-

Melting Point: While one commercial source cites a melting point of 121°C, this value should be treated with extreme caution as the accompanying descriptive data for the compound is incorrect. Typically, amine salts exhibit significantly higher melting points than the corresponding free base due to the formation of a stable ionic lattice. Experimental determination via Differential Scanning Calorimetry (DSC) is required for confirmation.

-

Solubility: The ionic nature of the salt suggests poor solubility in non-polar solvents like hexanes or toluene. Amine oxalate salts are often sparingly soluble in water.[5] For synthetic applications or analysis, solubility screening in polar solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO) is the recommended starting point.

Chemical Structure and Reactivity

3-Thiophenamine oxalate is an acid-base salt formed from the reaction of the weakly basic aromatic amine, 3-thiophenamine, and the dicarboxylic acid, oxalic acid. The lone pair of electrons on the amine nitrogen atom accepts a proton from one of the carboxylic acid groups of oxalic acid, forming a thienylammonium cation and a hydrogen oxalate anion. This ionic interaction is the primary force holding the crystal lattice together.

The primary chemical utility of the oxalate salt is to serve as a stable, solid precursor to 3-thiophenamine. The free amine can be readily liberated for subsequent reactions by treatment with a stronger base, such as sodium hydroxide or sodium carbonate, in a biphasic system to extract the free amine into an organic solvent.

Spectroscopic Characterization: An Interpretive Guide

Infrared (IR) Spectroscopy

The FT-IR spectrum is a powerful tool for confirming the salt's formation.

-

Key Expected Peaks:

-

3200-2800 cm⁻¹ (Broad): This region is critical for confirming salt formation. The N⁺-H stretch of the newly formed thienylammonium ion will appear as a very broad and strong absorption band, often superimposed on the C-H stretching bands.

-

~1700-1725 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the carbonyl stretch of the un-ionized carboxylic acid group of the hydrogen oxalate anion.

-

~1630-1600 cm⁻¹ (Asymmetric COO⁻ Stretch & N-H Bend): A strong peak from the asymmetric stretch of the carboxylate group, often overlapping with the N-H bending vibration of the ammonium group.[7]

-

~1400-1300 cm⁻¹ (Symmetric COO⁻ Stretch): A strong peak corresponding to the symmetric stretch of the carboxylate anion.[7]

-

Thiophene Ring Vibrations: Look for characteristic peaks for the thiophene ring, including C=C stretching around 1495 cm⁻¹ and C-S vibrations around 700 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will confirm the structure of the thiophene ring and the presence of the oxalate counterion. The spectrum should be acquired in a solvent like DMSO-d₆, where amine protons are readily observable.

-

¹H NMR (Predicted in DMSO-d₆):

-

~9.0-10.0 ppm (broad singlet, 3H): This signal would correspond to the three exchangeable protons: the two carboxylic acid protons of oxalate and the N⁺-H proton. The exact chemical shift and broadness will depend on concentration and water content.

-

~7.0-7.8 ppm (multiplets, 3H): These signals correspond to the three protons on the thiophene ring. The specific splitting pattern will be complex due to the coupling between them.

-

-

¹³C NMR (Predicted in DMSO-d₆):

-

~165 ppm: The carbonyl carbon of the oxalate anion.

-

~110-140 ppm: Four signals corresponding to the four carbons of the thiophene ring. The carbon attached to the nitrogen (C3) will be significantly influenced by the positive charge.

-

Experimental Protocols

The following protocols are based on established, reliable methods for the synthesis and characterization of amine salts.

Protocol 1: Synthesis of 3-Thiophenamine Oxalate

Causality: This protocol utilizes a straightforward acid-base crystallization. Isopropanol (IPA) is chosen as the solvent because it typically provides good solubility for the reactants but poor solubility for the resulting oxalate salt, facilitating high recovery through precipitation.

Methodology:

-

Dissolution of Amine: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-thiophenamine (free base) in a minimal amount of warm isopropanol (IPA) (approx. 5-10 mL per gram of amine).

-

Preparation of Acid Solution: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in warm IPA. Using a slight excess of oxalic acid ensures complete conversion of the amine.

-

Salt Formation: While stirring the 3-thiophenamine solution, add the oxalic acid solution dropwise. The addition may cause a slight exotherm.

-

Crystallization: Upon addition, a precipitate should begin to form. Continue stirring the mixture at room temperature for 1 hour to ensure complete precipitation.

-

Isolation: Cool the flask in an ice bath for 30 minutes. Collect the resulting solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to help remove residual IPA.

-

Drying: Dry the solid product under high vacuum at room temperature to a constant weight.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4272507A - Phenylaminothiophenacetic acids, their synthesis, compositions and use - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. mdpi.com [mdpi.com]

- 7. Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Molecular Architecture & Stabilization of 3-Thiophenamine Oxalate

Executive Summary

3-Thiophenamine oxalate (CAS: 861965-63-1) represents a critical solution to a classic problem in heterocyclic chemistry: the inherent instability of electron-rich amino-thiophenes. While the free base, 3-thiophenamine (CAS: 17402-55-4), is a potent bioisostere of aniline used in drug discovery, it undergoes rapid oxidative polymerization upon exposure to air.

This guide details the molecular rationale for the oxalate salt form, providing a structural analysis, a self-validating synthesis protocol, and the specific spectroscopic signatures required for quality assurance in pharmaceutical applications.

Part 1: The Stability Paradox & Molecular Architecture

The Instability of the Free Base

To understand the oxalate, one must first understand the failure of the free base. The amino group (

-

Consequence: In the presence of oxygen or trace acid, 3-thiophenamine undergoes radical cation formation, leading to rapid formation of poly(3-aminothiophene), a dark conductive polymer similar to polyaniline.

The Oxalate Solution (Structural Mechanics)

The formation of the oxalate salt neutralizes this instability through two mechanisms:

-

Protonation (

): The oxalic acid donates a proton to the amine lone pair. This converts the substituent from an electron-donating group to an electron-withdrawing ammonium group ( -

Lattice Stabilization: The oxalate anion (

or

Molecular Specifications

| Parameter | Data |

| Compound Name | 3-Thiophenamine Oxalate |

| CAS (Salt) | 861965-63-1 |

| CAS (Free Base) | 17402-55-4 |

| Formula | |

| MW | 189.19 g/mol |

| Geometry | Planar thiophene ring; Tetrahedral ammonium center |

| Key Interaction | N-H...O Hydrogen Bonding (2.7 - 2.9 Å) |

Part 2: Synthesis & Validation Protocol

The "In-Situ Trap" Synthesis Method

Directly handling isolated 3-thiophenamine is hazardous to yield. The most authoritative protocol involves generating the amine in situ and immediately trapping it with oxalic acid.

Reagents:

-

Precursor: Methyl 3-aminothiophene-2-carboxylate (Stable starting material).

-

Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Oxalic Acid Anhydrous.

-

Solvent: Water/Methanol mix.

Step-by-Step Protocol:

-

Saponification: Dissolve Methyl 3-aminothiophene-2-carboxylate in 10% NaOH/MeOH. Reflux for 1 hour to yield the sodium salt of the carboxylic acid.

-

Acidification (Critical): Cool to 0°C. Carefully acidify with HCl to pH 4-5 to precipitate 3-aminothiophene-2-carboxylic acid. Isolate this solid rapidly.

-

Decarboxylation "Trap":

-

Suspend the carboxylic acid intermediate in warm water (50°C).

-

Add a stoichiometric excess (1.1 eq) of Oxalic Acid .

-

Heat to 70-80°C. The oxalic acid catalyzes the decarboxylation at C2.

-

Mechanism:[4] As

leaves, the transient 3-thiophenamine is immediately protonated by the surrounding oxalic acid, precipitating as the stable oxalate salt.

-

-

Isolation: Cool to 4°C. Filter the white/off-white crystals. Wash with cold diethyl ether to remove excess oxalic acid.

Visualization of the "Trap" Workflow

Caption: The "In-Situ Trap" prevents the polymerization of the transient free base by immediate salt formation.

Part 3: Quality Assurance & Spectroscopic Signature

To validate the structure, researchers must confirm the integrity of the thiophene ring and the presence of the oxalate counter-ion.

NMR Interpretation (DMSO- )

The protonation of the amine results in a distinct downfield shift compared to the theoretical free base.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Ammonium | 8.5 - 10.0 | Broad Singlet | Exchangeable with | |

| Thiophene C2 | Ar-H | 6.6 - 6.8 | Doublet ( | Shielded relative to benzene, but deshielded relative to free amine. |

| Thiophene C4 | Ar-H | 7.3 - 7.5 | Doublet of Doublets | Coupling with C5 and C2. |

| Thiophene C5 | Ar-H | 7.0 - 7.2 | Doublet ( | Typical |

| Oxalate | > 12.0 | Broad (Very weak) | Often invisible due to exchange/broadening. |

Infrared (IR) Fingerprint

-

Ammonium Stretch: Broad band at 2800–3200

(characteristic of primary amine salts). -

Oxalate Carbonyl: Strong absorption at 1690–1720

(distinct from the thiophene ring modes). -

Thiophene Ring: Sharp peaks at 1530

and 1420

Part 4: Applications in Drug Discovery

3-Thiophenamine oxalate is primarily used as a scaffold building block .

-

Bioisosterism: It replaces aniline in kinase inhibitors to alter solubility and metabolic stability (CYP450 interaction).

-

Fragment-Based Drug Design (FBDD): The small size (MW 189) and polarity make it an ideal fragment for crystallographic screening against protein targets.

-

Safety: Unlike the free base, the oxalate is non-volatile and easier to handle, reducing inhalation risks during weighing and synthesis.

Structural Logic Diagram

Caption: Interaction map showing how oxalate protonation counters the electronic destabilization of the thiophene ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Thiophen-3-amine oxalate.[2] CAS 861965-63-1.[1][2][5] Retrieved from [Link][2]

Sources

Technical Guide: Stability Profiling and Storage Protocols for 3-Thiophenamine Oxalate

[1]

Executive Summary

3-Thiophenamine oxalate (CAS: 861965-63-1) serves as a critical stabilized intermediate for the synthesis of pharmaceuticals and advanced agrochemicals.[1] While the oxalate salt significantly mitigates the inherent instability of the free base (3-aminothiophene), it remains susceptible to oxidative degradation, photodegradation, and hydrolytic dissociation under improper storage.

This guide provides a rigorous technical analysis of the compound's stability profile, defining the Critical Quality Attributes (CQAs) required to maintain purity >98% over extended periods. It establishes a self-validating storage protocol based on thermodynamic principles and field-proven methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The stability of 3-thiophenamine oxalate is dictated by the interaction between the electron-rich thiophene ring and the stabilizing oxalic acid counterion.[1]

| Property | Specification | Technical Insight |

| IUPAC Name | Thiophen-3-amine; oxalic acid | Salt stoichiometry is typically 1:1 or 1:0.5 (hemioxalate).[1] Verify via NMR. |

| CAS Number | 861965-63-1 | Distinct from free base (CAS: 17721-06-1).[1] |

| Molecular Formula | C₆H₇NO₄S | MW: 189.19 g/mol .[1][2][3][4][5][6] |

| Appearance | Off-white to beige solid | Darkening indicates oxidation. |

| Melting Point | ~121°C (Dec.) | Sharp MP indicates high purity; broadening suggests degradation.[1][3] |

| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (Hexane, DCM).[3] |

| pKa (Conj. Acid) | ~3.5 - 4.0 (Est.)[1][3] | Weakly basic amine; salt dissociates in basic pH >5.[1][3]0. |

Stability Mechanisms & Degradation Pathways[6]

Why Oxalate? (The Stabilization Logic)

The free base, 3-aminothiophene, is notoriously unstable.[1] It exists as an electron-rich enamine analog that rapidly undergoes:

-

Auto-oxidation: Reaction with atmospheric oxygen to form imines and quinoid-like structures.[1][3]

-

Polymerization: Oxidative coupling at the 2- and 5-positions of the thiophene ring, leading to insoluble black tars (polythiophenes).[1][3]

The Oxalate Effect: Protonation of the amine nitrogen by oxalic acid removes electron density from the ring system and eliminates the lone pair availability, significantly raising the activation energy for oxidation.[3]

Degradation Pathways

Despite salt formation, degradation occurs if the "Defense Triangle" (Cold, Dark, Inert) is breached.[1][3]

Pathway A: Photolytic Oxidation (The "Browning" Effect)

Exposure to UV/Visible light excites the thiophene ring, promoting electron transfer to molecular oxygen (if present).[1][3] This generates singlet oxygen (

-

Visual Indicator: Shift from off-white to brown/black.

Pathway B: Hydrolytic Dissociation

In the presence of moisture, the salt equilibrium shifts.[3]

Stability Logic Diagram

Figure 1: Causality chain of environmental factors leading to 3-thiophenamine oxalate degradation.[1]

Storage & Handling Protocols

To ensure integrity, the following protocol must be treated as a Standard Operating Procedure (SOP) .

The "Gold Standard" Storage Condition

-

Temperature: -20°C is optimal ; 2°C to 8°C is acceptable for short-term (<1 month).

-

Container: Amber glass vial with a Teflon-lined screw cap.[1][3] Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.[1][3]

-

Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.[1][3]

Handling Workflow (Minimizing Exposure)

-

Equilibration: Allow the stored vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating Pathway B (Hydrolysis).[1][3]

-

Weighing: Weigh quickly. If handling >1g, use a glovebox or an inverted funnel with nitrogen flow.[1][3]

-

Re-sealing: Purge the headspace with nitrogen/argon before re-capping.[1][3]

Quality Control & Purification

QC Analysis: HPLC Method

Do not rely solely on melting point.[1][3] A simple HPLC method can quantify the free amine and oxidation byproducts.[1][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][3]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH keeps amine protonated).[1][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Pass Criteria: Purity > 98.0% area; no single impurity > 0.5%.

Rescue Protocol: Recrystallization

If the compound has darkened (beige/light brown) but is not tar, it can often be rescued.[1][3]

Protocol:

-

Dissolution: Dissolve crude solid in minimum boiling Methanol (approx. 10-15 mL/g).

-

Precipitation: Add Diethyl Ether (or MTBE) dropwise to the hot solution until persistent turbidity is observed (Cloud Point).

-

Crystallization: Cool slowly to Room Temperature, then refrigerate (4°C) for 4 hours.

-

Isolation: Filter the white crystals under inert atmosphere (nitrogen cone) if possible. Wash with cold Ether.[1][3]

-

Drying: Vacuum dry at 40°C for 4 hours.

References

-

PubChem. (2023).[1][3] Thiophen-3-amine oxalate Compound Summary. National Library of Medicine.[1][3] [Link][1][3]

-

Campaigne, E., & Monroe, P. A. (1954).[1][3] 3-Substituted Thiophenes.[1][7][3][8][9] VII. 3-Aminothiophene. Journal of the American Chemical Society.[1][3] (Fundamental chemistry of unstable aminothiophenes).

Sources

- 1. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. fishersci.com [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. 478149-05-2|3-Aminothiophene Oxalate|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Aminothiophene Oxalate | CymitQuimica [cymitquimica.com]

- 8. sciforum.net [sciforum.net]

- 9. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Data of 3-Thiophenamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenamine and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of a wide array of pharmacologically active molecules and functional organic materials. The oxalate salt of 3-thiophenamine is often utilized to improve the compound's stability and handling properties. A thorough understanding of its spectral characteristics is paramount for researchers in verifying its structure, assessing its purity, and understanding its chemical behavior. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-thiophenamine oxalate, offering insights into the interpretation of its spectra and the experimental methodologies for data acquisition.

Molecular Structure and Spectroscopic Overview

3-Thiophenamine oxalate is an organic salt formed by the protonation of the amino group of 3-thiophenamine by oxalic acid. This interaction is key to interpreting the combined spectral data.

Caption: Structure of the 3-thiophenaminium cation and oxalate anion.

The spectral analysis of this salt can be approached by considering the contributions of both the 3-thiophenaminium cation and the oxalate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-thiophenamine oxalate, we will examine both ¹H and ¹³C NMR spectra. The data presented here is a reasoned interpretation based on the analysis of 3-aminothiophene and the expected effects of protonation and the oxalate counter-ion.

Experimental Protocol: NMR Spectroscopy

A sample of 3-thiophenamine oxalate would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the salt and avoiding proton exchange with the aminium protons. The spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: A simplified workflow for mass spectrometry analysis.

Mass Spectral Data (of 3-Thiophenamine)

The mass spectrum will correspond to the fragmentation of 3-aminothiophene (Molecular Weight: 99.16 g/mol ).

| m/z | Proposed Fragment | Comments |

| 99 | [C₄H₅NS]⁺˙ | Molecular ion (M⁺˙) |

| 72 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 58 | [C₂H₂S]⁺˙ | Thioethene radical cation |

| 45 | [CHS]⁺ | Thioformyl cation |

Interpretation:

-

Molecular Ion: The molecular ion peak for 3-aminothiophene is expected at m/z 99. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight. [1]* Fragmentation Pattern: Aromatic amines often undergo fragmentation by losing HCN. [2]Therefore, a significant peak at m/z 72 (99 - 27) is anticipated. The thiophene ring itself can fragment, leading to characteristic ions such as the thioethene radical cation at m/z 58 and the thioformyl cation at m/z 45. [3]

Conclusion

The comprehensive spectral analysis of 3-thiophenamine oxalate provides a detailed fingerprint for its identification and characterization. The NMR spectra reveal the proton and carbon environments of the 3-thiophenaminium cation and the oxalate anion. The IR spectrum confirms the presence of the key functional groups, including the aminium, thiophene ring, and oxalate moieties. Mass spectrometry, by analyzing the fragmentation of the 3-aminothiophene component, provides confirmation of the molecular weight and structural features. This in-depth guide, grounded in established spectroscopic principles, serves as a valuable resource for professionals working with this important heterocyclic compound.

References

- Pedersen, B. F. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Acta Chemica Scandinavica, 21, 801-806.

- Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). The mass spectra of some thiophene-sulfonyl derivatives. Australian Journal of Chemistry, 20(8), 1613-1622.

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals. [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

- MDPI. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite)

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Retrieved from [Link]

- Journal of Chemical Education. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations.

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

- Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing.

-

Semantic Scholar. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. (n.d.).

-

ResearchGate. (n.d.). 13C NMR signal values of compound 6. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Image]. Retrieved from [Link]

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:).

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. [Image]. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminobenzenethiol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of... [Image]. Retrieved from [Link]

- IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminoacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Electrophilic Substitution on 3-Aminothiophene Derivatives: A Strategic Technical Guide

Executive Summary

The Stability-Reactivity Paradox: 3-Aminothiophene derivatives represent a unique challenge in heterocyclic chemistry. Unlike their 2-amino counterparts (easily accessible via the Gewald reaction), 3-aminothiophenes possess a "super-activated" C2 position that creates a dichotomy: high nucleophilicity desirable for functionalization, yet extreme susceptibility to oxidative polymerization and ring opening.

This guide provides a rigorous framework for navigating these challenges. It moves beyond standard textbook definitions to address the practical realities of handling these unstable moieties, focusing on kinetic control , protective group strategies , and regioselective precision .[1]

Part 1: Electronic Architecture & Regioselectivity

To control the reaction, one must first understand the electronic landscape.[1] The 3-aminothiophene ring is subject to two competing directing forces: the inherent heterocyclic resonance and the substituent effect of the amine.

The "Super-Activated" C2 Position

The C2 position is the thermodynamic and kinetic sink for electrophiles due to Synergistic Activation :

-

Alpha-Effect: The sulfur atom activates C2 and C5 via resonance (

effect) and induction ( -

Ortho-Direction: The amino group at C3 directs incoming electrophiles to the ortho (C2 and C4) and para (C2, if we consider the conjugated system) positions.

Visualization: Resonance & Regioselectivity Map

The following diagram illustrates the electronic flux and decision logic for synthetic planning.

Caption: Figure 1. Regiochemical decision tree showing the overwhelming preference for C2 substitution due to synergistic electronic activation.

Part 2: The Stability Paradox & Protective Strategies

Critical Warning: Free 3-aminothiophene is an unstable oil that rapidly decomposes upon exposure to air or light. It cannot be stored or subjected to harsh electrophilic substitution (SEAr) conditions directly.[1]

The "Synthetic Dead End" vs. The Solution

Attempting nitration or halogenation on the free amine will result in:

-

N-oxidation: Formation of hydroxylamines or nitro-compounds.

-

Ring Polymerization: The electron-rich ring acts as a monomer.

-

Salt Formation: Protonation of the amine deactivates the ring (forming an ammonium species), forcing the reaction to require harsh conditions that destroy the thiophene.[1]

Mandatory Protocol: All SEAr reactions must be performed on N-protected derivatives .

-

Acyl groups (Amides): Moderate deactivation of N, preventing N-attack, but leaving the ring sufficiently active for C2 substitution.[1]

-

Carbamates (Boc/Cbz): Good for stability, easily removed.[1]

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Monobromination at C2

Target: Synthesis of N-(2-bromo-3-thienyl)acetamide.

Challenge: Avoiding di-bromination (at C2 and C5) and ring oxidation.

Reagent Choice:N-Bromosuccinimide (NBS) is superior to elemental bromine (

Step-by-Step Methodology:

-

Preparation: Dissolve N-(3-thienyl)acetamide (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over CHCl3 to solubilize the polar amide and stabilize the transition state.

-

Cooling: Cool the solution to 0°C in an ice/salt bath. Causality: Low temperature favors kinetic control (C2) over thermodynamic equilibration.[1]

-

Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise over 30 minutes. Do not dump NBS as a solid.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (stain with KMnO4 or Vanillin; UV is often insufficient for thiophenes).[1] Look for the disappearance of the starting material (

in 1:1 EtOAc/Hex) and appearance of a slightly less polar spot. -

Quench: Pour the mixture into 5 volumes of ice-cold 5%

(sodium thiosulfate) to destroy excess bromine. -

Isolation: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine.[1] Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Halogenation Reagents

| Reagent | Solvent | Temp | Outcome | Risk Profile |

| NBS | DMF | 0°C | Mono-C2 (High Yield) | Low (Controlled) |

| AcOH | RT | Poly-bromination (C2, C5) | High (HBr generation) | |

| Reflux | Ring Destruction | Critical |

Protocol B: Mild Nitration (The "Acetyl Nitrate" Method)

Target: Introduction of

Step-by-Step Methodology:

-

Reagent Generation (In Situ): In a separate flask, cool Acetic Anhydride (

, 5 eq) to 0°C. Slowly add Fuming Nitric Acid (1.1 eq) dropwise. Caution: Exothermic. This generates Acetyl Nitrate ( -

Substrate Preparation: Dissolve N-(3-thienyl)acetamide in Acetic Anhydride at 0°C.

-

Reaction: Cannulate the Acetyl Nitrate solution into the substrate solution slowly, maintaining internal temp < 5°C.

-

Quench: Pour onto ice/water containing

to neutralize acetic acid. -

Result: The product will precipitate as a yellow solid. Recrystallize from Ethanol.

Part 4: Strategic Troubleshooting (Expert Insights)

Scenario 1: "I need to substitute at C5, but C2 is open."

Problem: You cannot direct an electrophile to C5 if C2 is unsubstituted; the electronics overwhelmingly favor C2. Solution: Use a Blocking Group Strategy .

-

Silylation: Treat with 2 equivalents of n-BuLi (lithiation goes to C2), then quench with TMSCl.

-

Substitution: Perform your desired electrophilic substitution (now directed to C5).

-

Deprotection: Remove the TMS group with TBAF.

Scenario 2: "The reaction yields a black tar."

Cause: Oxidative polymerization. Fix:

-

Ensure the amine is protected (Amide/Carbamate).[1]

-

Switch from

to NBS. -

Switch from

to Acetyl Nitrate or -

Conduct all reactions under Nitrogen/Argon atmosphere.

Scenario 3: "Substrate insolubility in non-polar solvents."

Insight: 3-acetamidothiophenes are rigid and polar. Fix: Use Acetonitrile (MeCN) or DMF as solvents.[1] Avoid ethers (THF) if using strong Lewis acids, as they may complex.[1]

References

-

Coupling Kinetics & Regioselectivity

- Title: C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper-Ortho Effects, and Predictive Modeling.

-

Source: National Institutes of Health (PMC) / J. Org.[1] Chem.

-

URL:[Link]

- Relevance: Confirms C2 as the exclusive site of SEAr attack and defines nucleophilicity parameters ( and ).

-

General Thiophene Reactivity

- Title: Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study.

- Source: ResearchG

-

URL:[Link]

- Relevance: Provides DFT calculations confirming the HOMO orbital coefficients that dict

-

Synthesis of 3-Aminothiophenes (Context)

-

Nitration Methodologies

- Title: Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.

- Source: BenchChem.

-

Relevance: While focused on the benzothiophene analog, this guide validates the necessity of using controlled nitration conditions (low temp, specific reagents) for electron-rich sulfur heterocycles.[1][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

3-Thiophenamine Oxalate: The Stabilized Gateway to Heterocyclic Scaffolds

Executive Summary

3-Thiophenamine oxalate (CAS: 861965-63-1) represents a critical solution to a classic synthetic challenge: the instability of electron-rich heteroaromatic amines. While the free base, 3-aminothiophene, is a potent nucleophile essential for constructing thienopyrimidine-based kinase inhibitors and conducting polymers, it suffers from rapid oxidative polymerization upon exposure to air. The oxalate salt functions as a "masked" reagent, locking the amine in a protonated, oxidation-resistant state until the moment of reaction.

This technical guide details the mechanistic basis of this stability, provides a field-proven "Free-Base-On-Demand" protocol for its use, and outlines its application in synthesizing high-value heterocyclic cores used in modern drug discovery.

The Stability Paradox: Mechanistic Insight

To utilize 3-thiophenamine oxalate effectively, one must understand the failure mode of its free base.

The Problem: Oxidative Polymerization

3-Aminothiophene is an electron-rich system. The amino group (+M effect) significantly increases electron density at the C2 and C5 positions. In its free base form, the C2 position becomes highly susceptible to oxidative coupling, leading to the formation of polythiophenes and amorphous tars within minutes of air exposure.

The Solution: Oxalate Protonation

The formation of the oxalate salt (

-

Electronic Effect: Protonation converts the electron-donating

group into an electron-withdrawing -

Crystallinity: The oxalate salt forms a stable crystal lattice (MP ~121°C), excluding oxygen and moisture that catalyze decomposition.

Key Takeaway: The oxalate is not merely a storage form; it is a protection group for the thiophene ring itself.

Strategic Handling: "Free-Base-On-Demand" Protocol

Crucial Warning: Do not add 3-thiophenamine oxalate directly to palladium-catalyzed reactions (e.g., Buchwald-Hartwig) without a base scavenger, as the oxalic acid can poison catalysts or alter pH-sensitive pathways.

The following protocol describes the Biphasic Neutralization Strategy , designed to liberate the amine immediately prior to use.

Protocol A: In-Situ Liberation (Recommended for Stability)

Use this method for acylation, reductive amination, or cyclization reactions.

-

Suspension: Suspend 3-thiophenamine oxalate (1.0 equiv) in the reaction solvent (e.g., DCM, THF, or Toluene). The salt will likely remain insoluble.

-

Base Addition: Add a tertiary amine base (Et

N or DIPEA, 2.5 equiv).-

Observation: The slurry will clear as the free base is liberated and dissolves, while the amine-oxalate byproduct may precipitate or remain in solution depending on the solvent.

-

-

Immediate Reaction: Add the electrophile (e.g., acid chloride, isocyanate) immediately. Do not store the mixture.

Protocol B: Biphasic Isolation (High Purity)

Use this method only if the oxalate byproduct interferes with sensitive catalysts.

-

Partition: Suspend the oxalate salt in EtOAc.

-

Neutralization: Add an equal volume of saturated aqueous NaHCO

(do not use strong caustic bases like NaOH, which can degrade the ring). -

Extraction: Shake vigorously until the solid dissolves. Separate the organic layer.

-

Drying: Dry over anhydrous Na

SO -

Concentration: Do not concentrate to dryness. Use the solution immediately.

Workflow Visualization

Figure 1: Decision tree for liberating 3-aminothiophene from its oxalate salt. Speed is the critical variable to prevent degradation.

Synthetic Utility & Applications

A. Thienopyrimidine Synthesis (Kinase Inhibitor Scaffold)

The most common application of 3-thiophenamine oxalate is the synthesis of thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine cores. These scaffolds are bioisosteres of quinazolines (e.g., Gefitinib) and are prevalent in PI3K and mTOR inhibitors.

Reaction: Cyclocondensation with Formamide.

-

Reagents: 3-thiophenamine oxalate, Formamide (excess), Formic acid (catalytic).

-

Conditions: Reflux (140–150°C).

-

Mechanism: The formamide acts as both the C1 source and the bridging nitrogen source, closing the pyrimidine ring onto the thiophene.

B. Sandmeyer Functionalization

Converting the amine to a halide allows the thiophene ring to be used as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions.

Protocol: Synthesis of 3-Bromothiophene Note: Standard Sandmeyer conditions must be modified to prevent polymerization.

-

Diazotization: Dissolve 3-thiophenamine oxalate in 48% HBr. Cool to -5°C. Add NaNO

(aq) dropwise. Maintain temp < 0°C. -

Substitution: Transfer the diazonium salt solution into a suspension of CuBr in HBr at 0°C.

-

Workup: Allow to warm to room temperature. Steam distill or extract with ether to isolate 3-bromothiophene.

Pathway Visualization

Figure 2: Primary synthetic divergence points for 3-thiophenamine oxalate.

Data Summary & Specifications

| Property | Specification | Notes |

| CAS Number | 861965-63-1 | Specific to the oxalate salt.[1][2][3] |

| Formula | C | Stoichiometry is typically 1:1. |

| MW | 189.19 g/mol | |

| Appearance | White to off-white crystalline solid | Darkening indicates oxidation/decomposition. |

| Melting Point | 121°C | Sharp melting point indicates high purity. |

| Solubility | DMSO, Methanol, Water (hot) | Insoluble in non-polar solvents (Hexane, Et |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Dust Hazard: As a fine crystalline powder, it poses an inhalation risk. Use a powder funnel and work within a fume hood.

-

Decomposition: Thermal decomposition releases NO

, SO

References

-

Biosynth. Thiophen-3-amine oxalate Product Data. Retrieved from (Verified Source for Physical Properties).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from .

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[4] Organic & Biomolecular Chemistry. Retrieved from (Context for kinase inhibitor synthesis).

-

Wu, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules (MDPI). Retrieved from (Application of aminothiophene derivatives in drug discovery).

-

ChemScene. Thiophen-3-amine oxalate MSDS & Properties. Retrieved from .[3]

Sources

- 1. Thiophen-3-amine oxalate - CAS:861965-63-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. chemscene.com [chemscene.com]

- 4. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: 3-Aminothiophene Oxalate in the Synthesis of Anti-inflammatory Drugs

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary

Welcome to this in-depth technical guide on leveraging aminothiophene scaffolds for the synthesis of novel anti-inflammatory agents. The thiophene ring is a well-established "privileged structure" in medicinal chemistry, forming the core of several commercial non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid.[1] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for a phenyl ring, often leading to improved pharmacological profiles.[2]

This guide will focus on the practical synthesis, derivatization, and evaluation of aminothiophenes as precursors to potent inhibitors of key inflammatory enzymes. While the topic specifies 3-aminothiophene oxalate, it is crucial to note that the most versatile and widely documented synthetic route, the Gewald reaction, predominantly yields the 2-aminothiophene isomer.[3][4] The amino group at this position serves as an excellent synthetic handle for diversification. The use of an oxalate salt is a standard laboratory practice to enhance the stability and handling of the otherwise less stable free amine, rendering it a crystalline solid that is easier to manage.[5][6]

We will proceed with a logical workflow, from the foundational synthesis of the thiophene core to the biological evaluation of its derivatives, explaining the causality behind each step to provide a robust and reproducible framework for your research.

Part 1: Synthesis of the 2-Aminothiophene Scaffold via the Gewald Reaction

The Gewald three-component reaction is the cornerstone for constructing polysubstituted 2-aminothiophenes.[3][7] It is a one-pot synthesis that combines a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4][8] Its enduring popularity is due to the readily available starting materials, mild reaction conditions, and the high degree of functionalization achieved in a single step.[3]

1.1: Mechanism of the Gewald Reaction

Understanding the mechanism is key to troubleshooting and adapting the reaction. It proceeds in three main stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone and the active methylene group of the nitrile to form a stable α,β-unsaturated nitrile intermediate.[4]

-

Sulfur Addition: The elemental sulfur (often envisioned as an S8 ring) adds to the intermediate. The exact mechanism is complex, but it results in the formation of a sulfur-containing adduct.[4]

-

Cyclization & Aromatization: Intramolecular attack by the carbanion followed by tautomerization and elimination of a sulfur species leads to the formation of the stable, aromatic 2-aminothiophene ring.[4]

Caption: High-level workflow of the Gewald three-component reaction.

1.2: Protocol for Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from established literature and serves as a robust example of the Gewald reaction.[9] This compound is a common building block for further derivatization.[9][10]

Materials:

-

Cyclohexanone (29.0 mmol)

-

Ethyl cyanoacetate (29.0 mmol)

-

Elemental Sulfur (29.0 mmol)

-

Morpholine (29.0 mmol)

-

Ethanol (26 mL)

-

Diethyl ether

-

Ice bath, round-bottom flask, magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (26 mL), cyclohexanone (3 mL, 29.0 mmol), ethyl cyanoacetate (3.1 mL, 29.0 mmol), sulfur (0.93 g, 29 mmol), and morpholine (2.52 mL, 29 mmol).

-

Stir the mixture at room temperature. An exothermic reaction will occur. Place the flask in an ice bath to maintain control over the reaction temperature.

-

Continue stirring vigorously for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of starting materials), evaporate the solvent under reduced pressure.

-

Extract the resulting residue with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from ethanol to obtain the final compound as a solid.

Causality & Insights:

-

Why Morpholine? Morpholine acts as a base to catalyze the initial Knoevenagel condensation. Other bases like triethylamine or piperidine can also be used.[11]

-

Why an Ice Bath? The initial condensation is often exothermic. Cooling prevents side reactions and ensures a higher yield of the desired product.[9]

-

Green Chemistry Note: For a more environmentally friendly approach, researchers have explored using water as a solvent, sometimes with ultrasound activation or specialized catalysts, which can improve yields and reduce the use of organic solvents.[4]

Part 2: Derivatization of the Aminothiophene Scaffold

The 2-amino group is a nucleophilic handle that allows for a wide array of chemical modifications to build a library of compounds for screening. Amide formation is a common and straightforward derivatization.

2.1: Protocol for Acylation of the 2-Amino Group

This protocol describes the reaction of the synthesized aminothiophene with chloroacetyl chloride to form an N-acylated derivative, a common structural motif in bioactive molecules.[9]

Materials:

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2.2 mmol)

-

Chloroacetyl chloride (4.4 mmol, 2 equivalents)

-

Dry Chloroform (25 mL)

-

Reflux condenser

Procedure:

-

Dissolve the starting aminothiophene (0.50 g, 2.2 mmol) in dry chloroform (25 mL) in a round-bottom flask.

-

Add chloroacetyl chloride (0.42 mL, 4.4 mmol) to the solution.

-

Stir the reaction mixture at room temperature and then heat to reflux for 3 hours.

-

Monitor the reaction to completion by TLC.

-

Upon completion, remove the solvent under reduced pressure to afford the product. Further purification can be achieved via column chromatography if necessary.

Causality & Insights:

-

Why Dry Chloroform? Chloroacetyl chloride is highly reactive with water. Anhydrous conditions are essential to prevent hydrolysis of the reagent and ensure it reacts with the intended amine.

-

Why Reflux? Heating the reaction provides the necessary activation energy to drive the acylation to completion, especially as the nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing ester group on the thiophene ring.

Part 3: Mechanism of Action - Targeting Inflammatory Pathways

Most NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation.[1][12]

3.1: The COX Enzyme Family

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[12]

-

COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation. It is responsible for producing the prostaglandins that mediate pain and inflammation.[12]

-

The Therapeutic Goal: The primary objective in modern NSAID development is to achieve selective inhibition of COX-2 over COX-1. This selectivity provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects (e.g., ulcers) associated with the inhibition of COX-1.[12][13] Some thiophene derivatives have shown excellent COX-2 selectivity.[14]

Caption: Inhibition points of NSAIDs in the inflammatory cascade.

Part 4: Analytical Characterization

Confirming the structure and purity of synthesized compounds is a critical, self-validating step in drug development. A combination of spectroscopic methods is employed for unambiguous characterization.[15][16][17][18]

| Technique | Purpose | Expected Observations for a 2-Aminothiophene Derivative |

| Melting Point (MP) | Assess purity and identity. | A sharp, defined melting range indicates high purity. |

| FT-IR Spectroscopy | Identify key functional groups. | Characteristic peaks for N-H (amine), C=O (ester/amide), and C-S (thiophene) stretches.[15] |

| ¹H-NMR Spectroscopy | Determine the proton framework and connectivity. | Signals corresponding to aromatic thiophene protons, alkyl chain protons, and a broad singlet for the -NH2 group.[15] |

| ¹³C-NMR Spectroscopy | Identify all unique carbon environments. | Resonances for sp² carbons of the thiophene ring and carbonyl carbons, along with sp³ carbons of substituents.[18] |

| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.[15] |

Part 5: Protocols for In Vitro Biological Evaluation

Once synthesized and characterized, the new compounds must be screened for anti-inflammatory activity. In vitro assays provide a rapid and cost-effective way to determine potency and selectivity.[19][20][21]

5.1: Protocol Outline for COX-1/COX-2 Inhibition Assay

This enzyme-based assay is the gold standard for determining the inhibitory potential and selectivity of new compounds. Commercial kits are widely available for this purpose.

Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This latter reaction is colorimetric and can be measured with a spectrophotometer. The reduction in color formation in the presence of the test compound is proportional to its inhibitory activity.

General Procedure:

-

Prepare solutions of your synthesized thiophene derivatives at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.

-

Add the test compound solutions to the appropriate wells. Include wells for a known inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) and a no-inhibitor control.

-

Initiate the reaction by adding arachidonic acid solution to all wells.

-

Incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Measure the absorbance at the specified wavelength (e.g., 590 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

5.2: Interpreting the Data

The primary output is the IC₅₀ value. A lower IC₅₀ indicates a more potent inhibitor. The selectivity index (SI) is calculated to compare the activity against the two isoforms.

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for inhibiting COX-2, which is the desired outcome.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Example Compound A | 45.6 | 5.45 | 8.37 |

| Example Compound B | > 100 | 121.47 | > 0.82 |

| Celecoxib (Reference) | 24.0 | 1.55 | 15.48 |

| (Data is representative based on published results for similar compounds)[14][22] |

References

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). International Journal of Applied Pharmaceutics. [Link]

-

Synthesis of Tiaprofenic Acid. (1989). Yakhak Hoeji. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Cytometry Part B: Clinical Cytometry. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2015). ResearchGate. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. [Link]

-

Novel Preparation of Tiaprofenic Acid. (2012). ResearchGate. [Link]

-

Anti-Inflammatory Screen. Institute for In Vitro Sciences, Inc.. [Link]

- Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid.

- Preparation method of tiaprofenic acid.

-

New synthesis of alpha-methyl-2-thiopheneacetic acid, a key intermediate of tiaprofenic acid and process related. (2012). Trade Science Inc.. [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). PubMed. [Link]

-

Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. (2019). Bioorganic Chemistry. [Link]

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. (2020). Bioorganic Chemistry. [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Taylor & Francis Online. [Link]

-

Tinoridine. THE MERCK INDEX. [Link]

-

Synthesis and docking studies of thiophene scaffolds in COX-2. (2011). Arkivoc. [Link]

-

Design, Synthesis and Pharmacological Evaluation of New Nonsteroidal Anti-Inflammatory Derived from 3-Aminobenzothieno[2,3-d]pyrimidines. (2013). Scientific Research Publishing. [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

5-Phenyl thiophene amino phenol derivatives: Synthesis, spectroscopic characterization, computational study and antimicrobial activity. ResearchGate. [Link]

-

Tinoridine. PubChem. [Link]

-

Synthetic route for obtaining 2-aminothiophene derivatives (1-13). ResearchGate. [Link]

-

Synthesis and Effects on the COX-1 and COX-2 Activity in Human Whole Blood ex vivo of Derivatives Containing the[19]Benzothienol-[3, 2-d]pyrimidin-4-one Heterocyclic System. Semantic Scholar. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

-

Thiophen-3-amine oxalate. PubChem. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Iranian Journal of Pharmaceutical Research. [Link]

-

Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. (2022). MDPI. [Link]

-

Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. (2021). Analytical Chemistry. [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. [Link]

Sources

- 1. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Aminothiophene Oxalate | CymitQuimica [cymitquimica.com]

- 6. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Pharmacological Evaluation of New Nonsteroidal Anti-Inflammatory Derived from 3-Aminobenzothieno[2,3-d]pyrimidines [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. journalajrb.com [journalajrb.com]

- 20. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Suzuki-Miyaura Cross-Coupling Strategies Utilizing 3-Thiophenamine Oxalate

Executive Summary & Strategic Rationale

Target Audience: Medicinal Chemists, Process Development Scientists.

3-Thiophenamine oxalate (CAS: 17402-55-4 / 861965-63-1) presents a classic "stability-reactivity" paradox in heterocyclic chemistry. While the oxalate salt is a stable, crystalline solid suitable for storage, the liberated free base (3-aminothiophene) is notoriously unstable, prone to rapid oxidative polymerization and decomposition upon exposure to air or light.

Furthermore, the free primary amine is a potent ligand that can poison palladium catalysts, arresting the catalytic cycle of cross-coupling reactions. Therefore, direct Suzuki coupling of the free amine is chemically non-viable.

This Application Note defines the "Protect-Activate-Couple" workflow. This validated pathway transforms the inert oxalate salt into a competent Suzuki partner (an aryl halide) while masking the amine to prevent catalyst deactivation. This guide focuses on synthesizing 2-aryl-3-aminothiophene scaffolds , a privileged motif in kinase inhibitors and GPCR modulators.

Critical Mechanistic Pathway

The successful utilization of 3-thiophenamine oxalate in Suzuki coupling requires a specific sequence of operations. The amine must be protected immediately upon neutralization, followed by regioselective halogenation to create the electrophilic handle for the Palladium catalyst.

Figure 1: The mandatory "Protect-Activate-Couple" workflow for stabilizing 3-thiophenamine for cross-coupling applications.

Experimental Protocols

Phase 1: Neutralization & Protection (The Stabilization Step)

Objective: Convert the oxalate salt to a stable N-protected species (Acetamide or Carbamate). Why: The free amine oxidizes within minutes. Protection prevents this and blocks Pd-coordination later.

Protocol A: Synthesis of N-(3-thienyl)acetamide

-

Setup: Charge a round-bottom flask with 3-thiophenamine oxalate (10 mmol, 1.0 equiv).

-

Biphasic Neutralization: Add Ethyl Acetate (50 mL) and Saturated Aqueous NaHCO₃ (50 mL).

-

Agitation: Stir vigorously at 0°C for 15 minutes. The salt will dissolve as the free base partitions into the organic layer.

-

Protection (In-situ): To the biphasic mixture (or separated organic layer containing drying agent), add Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (The free base spot will disappear; a higher Rf spot appears).

-

Workup: Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate.

-

Result: Off-white solid (N-(3-thienyl)acetamide). Stable at RT.[1]

Phase 2: Regioselective Halogenation (The Activation Step)

Objective: Introduce a Bromine atom at the C2 position to serve as the Suzuki electrophile. Mechanism: Electrophilic Aromatic Substitution (EAS). The acetamide group is an ortho-director, directing bromination exclusively to the C2 position (between the sulfur and the amine).

Protocol B: Synthesis of N-(2-bromo-3-thienyl)acetamide

-

Solvent: Dissolve N-(3-thienyl)acetamide (5 mmol) in anhydrous DMF (or Acetonitrile).

-

Reagent: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes. Note: Do not use excess bromine, or C2/C5 dibromination may occur.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Pour into ice water. The product usually precipitates.

-

Purification: Filter the solid. If no precipitate, extract with EtOAc. Recrystallize from Hexane/EtOAc if necessary.

-

Yield Target: >85%.

-

Data Check: ¹H NMR should show loss of the C2 proton (most downfield signal usually) and retention of C4/C5 protons.

Phase 3: The Suzuki-Miyaura Coupling

Objective: Cross-couple the 2-bromo-3-acetamidothiophene with an aryl boronic acid.

Protocol C: Standard High-Throughput Conditions

-

Substrate: N-(2-bromo-3-thienyl)acetamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step:

-

Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

-

Solvent/Base: Add degassed solvent and aqueous base.

-

Thermal Cycle: Heat to 80–90°C for 4–12 hours.

-

Note: Thiophene halides are generally reactive; extreme temperatures (>100°C) may cause de-protection or decomposition.

-

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Troubleshooting Guide

Protecting Group Selection Strategy

The choice of protecting group (PG) influences the stability of the thiophene ring and the regioselectivity of the bromination.

| Protecting Group | Stability | Bromination Selectivity (C2:C5) | Suzuki Compatibility | Removal Conditions |

| Acetamide (-NHAc) | High | Excellent (>95:5) | Excellent | Acidic/Basic Hydrolysis (Harsh) |

| Boc-Carbamate | Moderate | Good (90:10) | Good | TFA/HCl (Mild) |

| Free Amine | None | Poor (Polymerization) | Fails (Pd Poisoning) | N/A |

Common Failure Modes

-

Black Reaction Mixture (Phase 1):

-

Cause: Oxidation of free amine before protection.

-

Fix: Ensure biphasic neutralization is cold (0°C) and protection reagents are added immediately. Do not isolate the free base as a dry solid.

-

-

No Reaction (Phase 3):

-

Cause: Catalyst poisoning by trace free amine (if PG fell off) or sulfur coordination.

-

Fix: Switch to a more robust catalyst system like XPhos Pd G2 or Pd(dtbpf)Cl₂ , which are resistant to heteroatom coordination.

-

-

Regioisomers in Bromination:

-

Cause: Temperature too high or excess NBS.

-

Fix: Keep bromination at 0°C. Stoichiometry must be precise (1.0–1.05 equiv).

-

References

-

Properties & Safety of 3-Thiophenamine Oxal

- Source: PubChem Compound Summary for CID 22047570.

-

URL:[Link]

-

Regioselective Bromin

- Context: Establishes the C2-directing effect of the acetamide group in thiophenes.

- Source:Journal of Organic Chemistry, "Regioselective Electrophilic Aromatic Bromin

-

URL:[Link] (General Ref for JOC EAS methodologies)

-

Suzuki Coupling of Heteroaryl Halides

- Context: General protocols for coupling thiophene halides using Pd(dppf)Cl2.

- Source:Organic Chemistry Portal, "Suzuki Coupling".

-

URL:[Link]

-

Synthesis of Aminothiophenes via Gewald Reaction (Altern

- Context: If the oxalate salt fails, de novo synthesis is the backup.

-

Source:Synlett, "One-Pot Synthesis of Substituted 2-Aminothiophenes".[4]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Thieno[3,2-d]pyrimidines from 3-Aminothiophene Oxalate

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a bioisostere of purine, this structure is central to a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic potential.[1][2] Its derivatives have been investigated as potent inhibitors of critical biological targets, leading to the development of clinical candidates for oncology, inflammation, and infectious diseases.[2][3][4]

Notably, thienopyrimidine-based molecules like Apitolisib (GDC-0980) have entered clinical trials as dual PI3K/mTOR inhibitors for treating solid tumors.[3][5] Furthermore, this scaffold is the foundation for novel inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and transcription, making them attractive targets in cancer therapy.[3][6] The versatility of the thieno[3,2-d]pyrimidine core allows for strategic modification at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed, field-proven methodology for the synthesis of the thieno[3,2-d]pyrimidine core, starting from the readily available 3-aminothiophene-2-carboxylate (as its oxalate salt). We will detail a robust, two-stage process: first, the construction of the foundational thieno[3,2-d]pyrimidin-4(3H)-one ring system, and second, its activation via chlorination to produce the highly versatile 4-chlorothieno[3,2-d]pyrimidine intermediate. This latter compound serves as a linchpin for diversification, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution, thereby facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Overview: A Two-Stage Synthetic Pathway

The conversion of 3-aminothiophene derivatives into a diversified library of thieno[3,2-d]pyrimidines is most effectively achieved through a strategic, multi-step approach. The rationale is to first build the stable, fused heterocyclic core and then install a reactive functional group that serves as a handle for subsequent chemical modifications.

-

Stage 1: Core Formation. The initial step involves a cyclocondensation reaction between the 3-aminothiophene-2-carboxylate and a one-carbon electrophile (e.g., formic acid). This efficiently constructs the thermodynamically stable thieno[3,2-d]pyrimidin-4(3H)-one.

-

Stage 2: Activation and Diversification. The lactam functionality of the pyrimidinone is then converted into a more reactive 4-chloro group. This chloride is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack. This allows for the introduction of various amine, alcohol, or thiol moieties, which is a cornerstone of library synthesis in drug discovery.[7][8][9]

Caption: Overall synthetic workflow from starting material to a diversified library.

Part I: Synthesis of the Core Scaffold: Thieno[3,2-d]pyrimidin-4(3H)-one

Principle and Mechanistic Insight

The formation of the pyrimidinone ring from a 3-aminothiophene-2-carboxylate is a classic cyclocondensation reaction.[5][10] The process begins with the liberation of the free amine from its oxalate salt via basification. The nucleophilic amino group then attacks the electrophilic carbon of a one-carbon synthon, such as formic acid. An intramolecular cyclization follows, driven by the elimination of water, to yield the stable, fused aromatic system. This reaction is conceptually similar to the well-established Gould-Jacobs reaction used for quinoline synthesis, providing a reliable and high-yielding route to the core structure.[11][12]

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the synthesis from methyl 3-aminothiophene-2-carboxylate, which is first liberated from its oxalate salt.

Materials & Reagents

-

Methyl 3-aminothiophene-2-carboxylate oxalate salt

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Formic acid (≥95%)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Step-by-Step Procedure

-

Liberation of the Free Amine:

-

In a 250 mL beaker, suspend the 3-aminothiophene-2-carboxylate oxalate salt in 100 mL of deionized water.

-

While stirring vigorously, slowly add a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH of the solution is basic (pH ~8-9).

-

The free amine will precipitate or can be extracted. Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as a solid. Proceed immediately to the next step.

-

-

Cyclocondensation:

-

To the crude methyl 3-aminothiophene-2-carboxylate, add 5-10 molar equivalents of formic acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

-

Pour the cooled reaction mixture into a beaker of ice water (~200 mL) with stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual formic acid.

-

-

Purification & Characterization:

-

Dry the crude product in a vacuum oven.

-

For higher purity, the solid can be recrystallized from ethanol or a similar suitable solvent.

-

The final product, thieno[3,2-d]pyrimidin-4(3H)-one, should be obtained as a white to off-white solid.

-

Validation: Confirm the structure using standard analytical techniques.

-

¹H NMR should show characteristic peaks for the thiophene and pyrimidine protons.

-

LC-MS should show the expected molecular ion peak.

-

-

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Aminothiophene-2-carboxylate | Pre-functionalized building block for pyrimidine ring formation. |